An In-depth Technical Guide to DREADD Agonist 21 Dihydrochloride
An In-depth Technical Guide to DREADD Agonist 21 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful chemogenetic technology that allows for the precise temporal control of G protein-coupled receptor (GPCR) signaling in specific cell populations. DREADD Agonist 21 (C21), available as a water-soluble dihydrochloride (B599025) salt, has emerged as a potent and selective actuator for muscarinic-based DREADDs. This guide provides a comprehensive technical overview of DREADD Agonist 21 dihydrochloride, including its mechanism of action, quantitative pharmacological data, experimental protocols, and a discussion of its advantages and limitations.
DREADD Agonist 21 is a synthetic compound designed to activate excitatory (hM3Dq, hM1Dq) and inhibitory (hM4Di) DREADDs derived from human muscarinic acetylcholine (B1216132) receptors.[1] A key advantage of C21 over the first-generation DREADD actuator, Clozapine-N-Oxide (CNO), is its lack of reverse metabolism to clozapine, a compound with its own psychoactive properties that can confound experimental results.[2] Furthermore, C21 exhibits excellent bioavailability, brain penetrability, and a favorable pharmacokinetic profile, making it a valuable tool for in vivo studies.[2]
Mechanism of Action
DREADDs are engineered GPCRs that are insensitive to their endogenous ligands but can be potently activated by synthetic actuators like C21. The most commonly used muscarinic-based DREADDs are:
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hM3Dq: An excitatory DREADD that couples to the Gq signaling pathway. Upon activation by C21, it stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which in turn activates downstream signaling cascades that typically result in neuronal depolarization and increased firing rate.[3][4]
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hM4Di: An inhibitory DREADD that couples to the Gi signaling pathway. C21 activation of hM4Di inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This can also lead to the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in membrane hyperpolarization and neuronal silencing.[5][6]
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hM1Dq: Another excitatory DREADD that, similar to hM3Dq, couples to the Gq pathway to increase intracellular calcium and neuronal activity.[2]
Quantitative Pharmacological Data
The following tables summarize the binding affinities (pKi) and potencies (pEC50) of DREADD Agonist 21 for various DREADD and wild-type receptors. This data is crucial for designing experiments and interpreting results.
Table 1: Binding Affinity (pKi) of DREADD Agonist 21 at DREADD and Wild-Type Receptors
| Receptor | pKi (mean ± SEM) |
| hM1Dq | 7.20 ± 0.08 |
| hM4Di | 6.75 ± 0.07 |
| hM1 (wild-type) | 5.97 ± 0.05 |
| hM4 (wild-type) | 5.44 ± 0.06 |
Data sourced from Thompson et al., 2018.
Table 2: Potency (pEC50) of DREADD Agonist 21 at DREADD Receptors
| Receptor | Functional Assay | pEC50 (mean ± SEM) |
| hM1Dq | pERK | 6.54 ± 0.11 |
| hM3Dq | Calcium Mobilization | 8.48 ± 0.05 |
| hM4Di | pERK | 7.77 ± 0.07 |
Data sourced from Thompson et al., 2018 and other sources.[2][4]
Table 3: Off-Target Binding Affinities (Ki) of DREADD Agonist 21
| Receptor | Ki (nM) |
| Histamine H1 | 6 |
| Serotonin 5-HT2A | 66 |
| Serotonin 5-HT2C | 170 |
| Adrenergic α1A | 280 |
Data sourced from Chen X. et al., 2015.[1]
It is important to note that while C21 is highly selective for DREADDs over their wild-type counterparts, it does exhibit weak to moderate affinity for other GPCRs.[2] This can potentially lead to off-target effects, especially at higher concentrations. Therefore, careful dose-response studies and the use of appropriate control groups (e.g., animals not expressing the DREADD but receiving C21) are essential for in vivo experiments.[7]
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay (Competition)
This protocol is a general guideline for determining the binding affinity of DREADD Agonist 21 to cell membranes expressing the DREADD of interest.
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Cell Culture and Membrane Preparation:
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Culture a suitable cell line (e.g., HEK293 or CHO) stably or transiently expressing the DREADD of interest.
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Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
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Centrifuge the homogenate to pellet the cell membranes. Wash the pellet with fresh buffer and resuspend in a suitable assay buffer.
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Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
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Binding Assay:
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In a 96-well plate, combine the cell membrane preparation, a known concentration of a suitable radioligand (e.g., [3H]-NMS for muscarinic receptors), and varying concentrations of DREADD Agonist 21 dihydrochloride.
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To determine non-specific binding, include wells with a high concentration of a known antagonist (e.g., atropine).
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Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).
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Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.
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Allow the filters to dry, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
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Data Analysis:
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Calculate the specific binding by subtracting non-specific binding from total binding.
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Plot the specific binding as a function of the logarithm of the DREADD Agonist 21 concentration.
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Determine the IC50 value (the concentration of C21 that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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2. Calcium Mobilization Assay (for Gq-coupled DREADDs)
This protocol outlines the measurement of intracellular calcium changes in response to C21 activation of hM3Dq or hM1Dq.
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Cell Preparation:
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Plate cells expressing the Gq-coupled DREADD in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
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Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., HBSS) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
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Wash the cells to remove excess dye.
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Assay Performance:
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Use a fluorescence plate reader or a fluorescent microscope equipped with an automated liquid handling system.
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Measure the baseline fluorescence for a short period.
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Add varying concentrations of DREADD Agonist 21 dihydrochloride to the wells.
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Immediately begin kinetic reading of the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
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Data Analysis:
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Determine the peak fluorescence response for each concentration of C21.
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Plot the peak response as a function of the logarithm of the C21 concentration.
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Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of C21 that produces 50% of the maximal response) and the pEC50 (-log(EC50)).
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In Vivo Administration
This protocol provides a general framework for the intraperitoneal (i.p.) administration of DREADD Agonist 21 dihydrochloride to mice for behavioral studies.
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Reagent Preparation:
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DREADD Agonist 21 dihydrochloride is water-soluble.[3] Dissolve the compound in sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) to the desired stock concentration.
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Prepare fresh solutions on the day of the experiment.
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The final injection volume for mice is typically 5-10 ml/kg body weight.
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Animal Handling and Injection:
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Handle mice gently to minimize stress.
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Administer the prepared solution via intraperitoneal (i.p.) injection.
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Dosing:
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Effective doses in mice typically range from 0.3 to 3 mg/kg.[8]
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It is crucial to perform a dose-response study to determine the optimal dose for the specific DREADD, brain region, and behavioral paradigm being investigated.
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Be aware of potential off-target effects at higher doses (above 1 mg/kg).[7]
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Experimental Controls:
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Vehicle Control: Inject a group of DREADD-expressing animals with the vehicle (e.g., saline) to control for the effects of the injection procedure and the vehicle itself.
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Drug Control in Non-DREADD Animals: Inject a group of wild-type or control virus-injected animals (not expressing the DREADD) with DREADD Agonist 21 to control for any off-target effects of the compound.
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Timing:
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The onset of action of C21 is relatively rapid. Behavioral testing is often initiated 15-30 minutes after i.p. injection. The duration of action can last for several hours.
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Behavioral Testing:
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Conduct behavioral experiments in a controlled environment to minimize variability.
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The specific behavioral tests will depend on the research question and the neuronal circuit being manipulated.
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Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams (Graphviz DOT)
Caption: hM3Dq (Gq-coupled) DREADD signaling pathway.
Caption: hM4Di (Gi-coupled) DREADD signaling pathway.
Experimental Workflow Diagram (Graphviz DOT)
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor activated solely by a synthetic ligand - Wikipedia [en.wikipedia.org]
- 4. addgene.org [addgene.org]
- 5. DREADD: A Chemogenetic GPCR Signaling Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use inert small molecules to control neuronal activity (DREADDs) · Benchling [benchling.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
